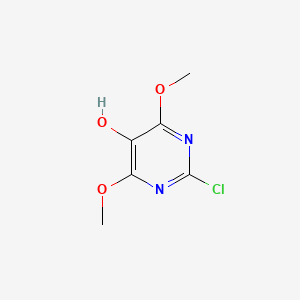
7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 3-chloropropoxy group: This step may involve nucleophilic substitution reactions using 3-chloropropanol or its derivatives.
Attachment of the indole moiety: This can be done through etherification reactions using 4-fluoro-2-methyl-1H-indole and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
“7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may lead to the formation of reduced quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
“7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” may have several scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity, such as its potential as an enzyme inhibitor or receptor modulator.
Medicine: Exploring its therapeutic potential in treating diseases like cancer, inflammation, or neurological disorders.
Industry: Evaluating its use in the development of new materials or as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of “7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” would depend on its specific biological target. Potential mechanisms may include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline: Lacks the 3-chloropropoxy group.
7-(3-Chloropropoxy)-4-((4-fluoro-1H-indol-5-yl)oxy)-6-methoxyquinazoline: Lacks the 2-methyl group on the indole moiety.
7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)quinazoline: Lacks the methoxy group at the 6-position.
Uniqueness
“7-(3-Chloropropoxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C21H19ClFN3O3 |
|---|---|
Molekulargewicht |
415.8 g/mol |
IUPAC-Name |
7-(3-chloropropoxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline |
InChI |
InChI=1S/C21H19ClFN3O3/c1-12-8-13-15(26-12)4-5-17(20(13)23)29-21-14-9-18(27-2)19(28-7-3-6-22)10-16(14)24-11-25-21/h4-5,8-11,26H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
USZXELLETBCDLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B13098458.png)

![[[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13098465.png)
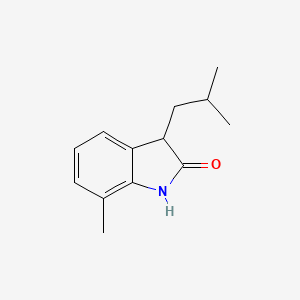


![((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol](/img/structure/B13098487.png)
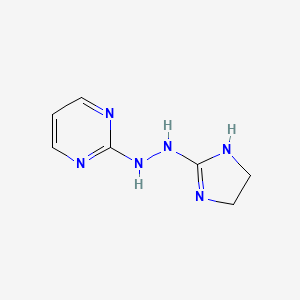
![[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13098504.png)
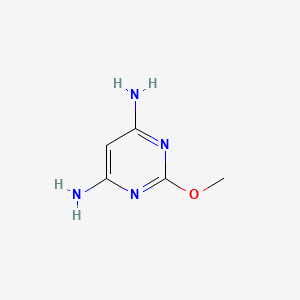
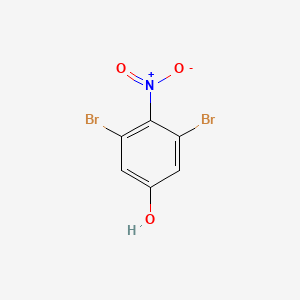
![1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13098522.png)
